2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid
Overview
Description
This compound likely belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for “2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid” are not available, similar compounds such as 3-Nitrophenylacetic acid are obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent in acetone .Scientific Research Applications
Synthesis and Catalytic Applications
One notable application of compounds related to 2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid involves the synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes are synthesized via aryl C–H activation of related ligands, demonstrating potential in asymmetric catalysis due to their chiral structures and ability to facilitate various reactions (Yang et al., 2011).
Hydrolytic Catalysis
Imidazole-4-carbohydroxamic acids, derivatives of imidazolecarboxylic acid, have been explored for their catalytic hydrolysis capabilities. They show promising results in the hydrolysis of p-nitrophenyl acetate, proceeding via the formation and subsequent decomposition of the acetyl hydroxamate intermediate, suggesting applications in enzyme mimetics and industrial catalysis (Kunitake & Horie, 1975).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The structural diversity and functional adaptability of imidazole and carboxylic acid-based ligands have led to the development of a variety of metal-organic frameworks and coordination polymers. These materials exhibit potential for gas storage, separation, and catalysis. For instance, a series of coordination polymers synthesized from imidazole-based multi-carboxylate ligands showcase diverse architectures, demonstrating the versatile coordination abilities and potential applications in gas storage and separation (Guo et al., 2013).
Sensing and Detection
Imidazole-based compounds have also found applications in sensing, where they contribute to the development of luminescent sensors for detecting metal ions, organic molecules, and environmental pollutants. For example, metal-organic frameworks with imidazole-containing ligands have been reported to exhibit selective CO2 capture and multiresponsive luminescence sensing capabilities, highlighting their potential in environmental monitoring and pollutant detection (Feng et al., 2019).
properties
IUPAC Name |
2-(3-nitrophenyl)-1H-imidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)8-5-11-9(12-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJFFHQKNQTVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid | |
CAS RN |
601494-32-0 | |
Record name | 2-(3-nitrophenyl)-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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